molecular formula C9H8ClNaO3 B1324561 Sodium 2-(3-chlorophenoxy)propanoate CAS No. 53404-22-1

Sodium 2-(3-chlorophenoxy)propanoate

Cat. No.: B1324561
CAS No.: 53404-22-1
M. Wt: 222.6 g/mol
InChI Key: PQLKACKDEKQZLU-UHFFFAOYSA-M
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Description

Sodium 2-(3-chlorophenoxy)propanoate is an organic compound with the molecular formula C9H8ClNaO3 and a molecular weight of 222.6 g/mol This compound is known for its applications in various scientific fields, including chemistry, biology, and environmental science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-chlorophenoxy)propanoate typically involves the reaction of 3-chlorophenol with sodium hydroxide to form the sodium salt of 3-chlorophenol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(3-chlorophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxypropanoates, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

Sodium 2-(3-chlorophenoxy)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(3-chlorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to act by inhibiting certain enzymes involved in plant growth, leading to its use as a herbicide. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

  • Sodium 2-(4-chlorophenoxy)propanoate
  • Sodium 2-(2-chlorophenoxy)propanoate
  • Sodium 2-(3-bromophenoxy)propanoate

Comparison: Sodium 2-(3-chlorophenoxy)propanoate is unique due to the position of the chlorine atom on the phenoxy ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of efficacy and selectivity in various applications, making it a compound of interest for specific research purposes .

Properties

IUPAC Name

sodium;2-(3-chlorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3.Na/c1-6(9(11)12)13-8-4-2-3-7(10)5-8;/h2-6H,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLKACKDEKQZLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])OC1=CC(=CC=C1)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032660
Record name Cloprop-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53404-22-1
Record name Cloprop-sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprop-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPROP-SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3H74E3Q6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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